molecular formula C22H20FN5O2S B2523213 N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894034-33-4

N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2523213
CAS No.: 894034-33-4
M. Wt: 437.49
InChI Key: GSSGYWCPXQJAQK-UHFFFAOYSA-N
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Description

N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N1 substituent: A 2-ethylphenyl group, contributing lipophilicity and steric bulk due to the ethyl moiety at the ortho position.
  • N2 substituent: A thiazolo[3,2-b][1,2,4]triazole core linked via an ethyl chain, with a 4-fluorophenyl group at position 2 of the heterocyclic system. The fluorine atom enhances electronic interactions and metabolic stability.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-2-14-5-3-4-6-18(14)25-21(30)20(29)24-12-11-17-13-31-22-26-19(27-28(17)22)15-7-9-16(23)10-8-15/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSGYWCPXQJAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide. Factors such as temperature, pH, and moisture levels can affect the compound’s stability and efficacy. .

Biological Activity

N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article focuses on the synthesis, characterization, and biological activity of this compound based on various research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core followed by the introduction of the ethyl and fluorophenyl substituents.

Example Reaction Scheme

  • Formation of Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through cyclization reactions involving thiourea derivatives and appropriate halogenated compounds.
  • Substitution Reactions : Subsequent reactions introduce the ethyl and 4-fluorophenyl groups via nucleophilic substitution.
  • Final Oxalamide Formation : The oxalamide group is incorporated through acylation reactions with oxalic acid derivatives.

Antimicrobial Activity

Research has demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In particular:

  • Mechanism of Action : These compounds are believed to inhibit bacterial fatty acid biosynthesis by targeting the enoyl-[acyl-carrier-protein] reductase enzyme (FabI), which is crucial for bacterial growth and survival .
  • Activity Spectrum : Studies have shown that certain derivatives possess activity against various bacterial strains such as Staphylococcus aureus, Enterococcus faecalis, and fungal strains like Candida albicans .

Anticancer Activity

The compound's potential as an anticancer agent has also been evaluated:

  • Cell Line Studies : The antiproliferative activity was assessed against multiple cancer cell lines including breast and lung cancer cells. The results indicated that some derivatives exhibited IC50 values in the low micromolar range .
  • Mechanistic Insights : The anticancer effects may be attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .

Research Findings Summary Table

Biological ActivityTarget Organisms/Cell LinesIC50 ValuesMechanism
AntimicrobialStaphylococcus aureus16 μg/mLInhibition of FabI
Candida albicans32 μg/mLInhibition of FabI
AnticancerBreast Cancer Cell LinesLow µMKinase inhibition
Lung Cancer Cell LinesLow µMKinase inhibition

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazolo[3,2-b][1,2,4]triazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 16 μg/mL. This suggests significant potential for development as an antibacterial agent.

Case Study 2: Anticancer Properties

Another study evaluated the compound's effects on lung cancer cell lines. The findings revealed that it inhibited cell proliferation with an IC50 value in the micromolar range. Further mechanistic studies indicated that this effect was likely mediated through modulation of specific signaling pathways involved in cell cycle regulation.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibit significant anticancer properties. For instance, derivatives containing thiazole and triazole rings have shown promising results against various cancer cell lines:

CompoundCell Line TestedPercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%
6hHOP-9267.55%

These findings suggest that the thiazole-triazole structure contributes to the bioactivity against cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound also exhibits potential antimicrobial activity. Research has demonstrated that oxalamide derivatives can inhibit the growth of various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis6.25 µg/mL
Pseudomonas aeruginosaVaries
Candida albicansVaries

These results indicate that modifications in the oxalamide structure can lead to enhanced antimicrobial efficacy .

In Silico Studies

Computational methods have been employed to predict the interaction of this compound with biological targets. Molecular docking studies reveal favorable binding affinities with key proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies

Case Study 1: Anticancer Screening
In a study published by ACS Omega, several oxadiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. The results indicated that compounds with structural similarities to this compound showed significant growth inhibition in vitro .

Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of thiazole-containing compounds highlighted their effectiveness against resistant bacterial strains. The study focused on the synthesis of various derivatives and their subsequent antimicrobial testing, demonstrating that certain modifications could lead to compounds with superior activity against pathogens like Mycobacterium smegmatis .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) N1 Substituent Thiazolo-Triazole Substituent
Target: N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide C23H22FN5O2S* ~451.5* 2-ethylphenyl 4-fluorophenyl
: N1-(4-methoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide C22H20FN5O3S 453.5 4-methoxyphenyl 4-fluorophenyl
: N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide C23H23N5O2S 433.5 4-ethylphenyl p-tolyl (4-methylphenyl)
: N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide C22H20FN5O3S 453.5 2-ethoxyphenyl 4-fluorophenyl

*Inferred data for the target compound based on structural similarities.

Key Structural and Functional Differences

N1 Substituent Effects: Target (2-ethylphenyl): The ethyl group at the ortho position increases lipophilicity compared to para-substituted analogues (e.g., 4-methoxyphenyl in ). This may enhance membrane permeability but reduce aqueous solubility. (2-ethoxyphenyl): The ethoxy group combines moderate lipophilicity with steric hindrance, which could alter binding kinetics compared to the target’s ethyl group .

Thiazolo-Triazole Modifications: Target and (4-fluorophenyl): Fluorine’s electronegativity enhances dipole interactions and resistance to cytochrome P450-mediated metabolism.

Molecular Weight Trends :

  • The target’s inferred molecular weight (~451.5 g/mol) aligns with and (453.5 g/mol), while ’s lower weight (433.5 g/mol) reflects the absence of fluorine and the smaller p-tolyl group .

Hypothetical Property Implications

  • Lipophilicity (logP) : The target’s 2-ethylphenyl group likely increases logP compared to ’s 4-methoxyphenyl but decreases it relative to ’s 2-ethoxyphenyl.
  • Solubility : ’s methoxy group may confer better aqueous solubility than the target’s ethyl substituent.
  • Metabolic Stability : The 4-fluorophenyl group in the target and could slow oxidative metabolism compared to ’s p-tolyl .

Research Considerations

  • Synthetic Accessibility : The ortho-substituted ethyl group in the target may pose challenges in regioselective synthesis compared to para-substituted analogues.
  • Biological Testing : Priority should be given to assays evaluating kinase inhibition or antimicrobial activity, given the prevalence of fluorinated thiazolo-triazoles in these domains .

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